molecular formula C18H14N2 B14235172 1-[(Anthracen-9-YL)methyl]-1H-imidazole CAS No. 496803-12-4

1-[(Anthracen-9-YL)methyl]-1H-imidazole

Cat. No.: B14235172
CAS No.: 496803-12-4
M. Wt: 258.3 g/mol
InChI Key: YKHAWHQREPVHAS-UHFFFAOYSA-N
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Description

1-[(Anthracen-9-YL)methyl]-1H-imidazole is a compound that combines the structural features of anthracene and imidazole. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing nitrogen. This combination results in a molecule with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Anthracen-9-YL)methyl]-1H-imidazole typically involves the alkylation of imidazole with 9-chloromethylanthracene. The reaction is carried out under basic conditions, often using potassium carbonate or sodium hydride as the base, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(Anthracen-9-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated anthracene derivatives.

Mechanism of Action

The mechanism of action of 1-[(Anthracen-9-YL)methyl]-1H-imidazole is largely dependent on its interaction with specific molecular targets. In biological systems, it can interact with DNA, proteins, and other biomolecules through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

1-[(Anthracen-9-YL)methyl]-1H-imidazole can be compared with other anthracene derivatives and imidazole-containing compounds:

Properties

CAS No.

496803-12-4

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)imidazole

InChI

InChI=1S/C18H14N2/c1-3-7-16-14(5-1)11-15-6-2-4-8-17(15)18(16)12-20-10-9-19-13-20/h1-11,13H,12H2

InChI Key

YKHAWHQREPVHAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C=CN=C4

Origin of Product

United States

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